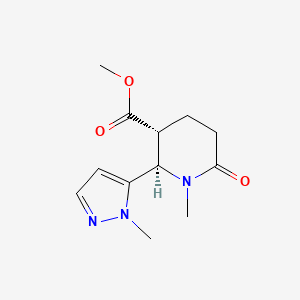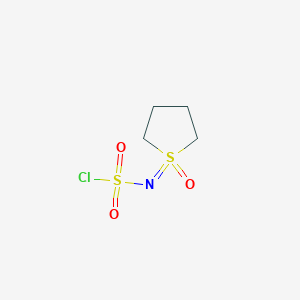![molecular formula C9H8N2O3 B6600173 ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6](/img/structure/B6600173.png)
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate (EOPC) is an organic compound belonging to the class of oxazolopyridine carboxylates. It is a white crystalline solid with a molecular weight of 221.25 g/mol, and a melting point of 179-181°C. EOPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, promoting the formation of new molecules. In addition, the compound has been shown to possess antioxidant activity, which may be due to the presence of a carboxyl group in its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate have not been extensively studied. However, the compound has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. In addition, the compound has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate in laboratory experiments is its low cost and availability. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. However, the compound is highly toxic, and it should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
Future research on ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate should focus on its potential applications in medicinal chemistry and drug discovery. In particular, further research should be conducted to investigate the compound’s mechanism of action and its potential uses as an antioxidant and antimicrobial agent. Additionally, further studies should be conducted to explore the compound’s potential applications in organic synthesis and its ability to catalyze organic reactions. Finally, further research should be conducted to investigate the compound’s safety profile and its potential toxicity.
Méthodes De Synthèse
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate can be synthesized through the reaction of ethyl pyridine-2-carboxylate with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures ranging from 110 to 120°C. The resulting product is a white solid, which can be purified by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of 1,3,4-oxadiazole derivatives, which have potential applications in medicinal chemistry and drug discovery. The compound has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazoles and thiazoles. In addition, ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used as a reagent in the synthesis of peptide-based drugs and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWFLVVDNPFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxazolo[4,5-c]pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)





![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)





![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)
